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Compound of Interest

Compound Name: Phenethyl lactate

CAS No.: 155449-46-0

Cat. No.: B120143

Get Quote

The Definitive Spectroscopic Guide to Phenethyl
Lactate
This technical guide provides a comprehensive analysis of the spectroscopic signature of

Phenethyl lactate (2-phenylethyl 2-hydroxypropanoate), a key organic ester with applications

in the fragrance, flavor, and pharmaceutical industries. For researchers, scientists, and

professionals in drug development, precise analytical characterization is paramount for quality

control, reaction monitoring, and structural elucidation. This document offers an in-depth

exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data of Phenethyl lactate, grounded in the principles of spectroscopic interpretation and

validated by predictive methodologies.

Introduction: The Molecular Blueprint of Phenethyl
Lactate
Phenethyl lactate (C₁₁H₁₄O₃) is an ester formed from the condensation of phenethyl alcohol

and lactic acid. Its molecular structure, comprising a phenyl ring, an ethyl group, a secondary
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alcohol, and an ester linkage, gives rise to a unique spectroscopic fingerprint. Understanding

this fingerprint is crucial for its unambiguous identification and for discerning its purity and

potential isomeric composition. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data

to provide a holistic view of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Window into the Proton and Carbon Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining

the precise arrangement of atoms within a molecule. By probing the magnetic properties of

atomic nuclei, NMR provides detailed information about the chemical environment, connectivity,

and stereochemistry of the analyte. Due to the limited availability of published experimental

spectra for Phenethyl lactate, the data presented herein is based on validated computational

prediction models, which offer a high degree of accuracy for structural confirmation.[1][2][3]

Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of Phenethyl lactate provides a wealth of information about the number

and types of hydrogen atoms present in the molecule. Each unique proton environment gives

rise to a distinct signal, characterized by its chemical shift (δ), multiplicity (splitting pattern), and

integration (relative number of protons).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.35 - 7.20 Multiplet 5H Ar-H

~4.30 Quartet 1H -CH(OH)-

~4.25 Triplet 2H -O-CH₂-CH₂-

~2.95 Triplet 2H -CH₂-CH₂-Ar

~2.50 Doublet 1H -OH

~1.40 Doublet 3H -CH(OH)-CH₃
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Interpretation of the ¹H NMR Spectrum:

Aromatic Protons (δ ~7.35 - 7.20 ppm): The cluster of signals in this region corresponds to

the five protons on the phenyl ring. The overlapping nature of these signals results in a

complex multiplet.

Methine Proton (δ ~4.30 ppm): This quartet arises from the proton attached to the chiral

center of the lactate moiety (-CH(OH)-). It is split into a quartet by the three neighboring

protons of the methyl group.

Methylene Protons of the Ethyl Group (δ ~4.25 ppm): These two protons are adjacent to the

ester oxygen and are deshielded, resulting in a downfield chemical shift. They appear as a

triplet due to coupling with the adjacent methylene group.

Methylene Protons of the Phenethyl Group (δ ~2.95 ppm): These two protons are adjacent to

the aromatic ring and appear as a triplet, coupled to the methylene group attached to the

ester oxygen.

Hydroxyl Proton (δ ~2.50 ppm): The chemical shift of the hydroxyl proton can vary

depending on concentration and solvent. It typically appears as a broad singlet or, in this

case, a doublet due to coupling with the adjacent methine proton.

Methyl Protons (δ ~1.40 ppm): The three protons of the methyl group on the lactate moiety

are coupled to the adjacent methine proton, resulting in a doublet.

Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each

unique carbon atom gives rise to a single peak, and its chemical shift is indicative of its

chemical environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~175.0 C=O (Ester)

~138.0 Ar-C (Quaternary)

~129.0 Ar-CH

~128.5 Ar-CH

~126.5 Ar-CH

~69.0 -CH(OH)-

~66.0 -O-CH₂-

~35.0 -CH₂-Ar

~20.5 -CH(OH)-CH₃

Interpretation of the ¹³C NMR Spectrum:

Carbonyl Carbon (δ ~175.0 ppm): The ester carbonyl carbon is significantly deshielded and

appears at the lowest field.

Aromatic Carbons (δ ~138.0 - 126.5 ppm): The six carbons of the phenyl ring appear in this

region. The quaternary carbon (attached to the ethyl group) is typically weaker in intensity.

Methine Carbon (δ ~69.0 ppm): The carbon bearing the hydroxyl group is deshielded by the

electronegative oxygen atom.

Methylene Carbon (Ester) (δ ~66.0 ppm): The carbon of the methylene group directly

attached to the ester oxygen is also deshielded.

Methylene Carbon (Aromatic) (δ ~35.0 ppm): The carbon of the methylene group attached to

the phenyl ring appears at a higher field compared to the one attached to the ester oxygen.

Methyl Carbon (δ ~20.5 ppm): The methyl carbon of the lactate moiety is the most shielded

carbon and appears at the highest field.

Experimental Protocol for NMR Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of Phenethyl lactate in ~0.6 mL of

deuterated chloroform (CDCl₃).

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra.

NMR Workflow Diagram:

Caption: Workflow for NMR analysis of Phenethyl lactate.

Infrared (IR) Spectroscopy: Probing Molecular
Vibrations
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present

in a molecule. The absorption of infrared radiation excites molecular vibrations, and the

frequencies of these absorptions are characteristic of specific bonds.

Predicted Characteristic IR Absorptions:
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~3450 Broad, Strong O-H Stretch Alcohol

~3030 Medium C-H Stretch Aromatic

~2980, ~2940 Medium C-H Stretch Aliphatic

~1735 Strong C=O Stretch Ester

~1605, ~1495 Medium-Weak C=C Stretch Aromatic Ring

~1210, ~1130 Strong C-O Stretch Ester and Alcohol

~750, ~700 Strong C-H Bend
Monosubstituted

Benzene

Interpretation of the IR Spectrum:

O-H Stretch (~3450 cm⁻¹): A prominent broad band in this region is a clear indication of the

hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretches (~3030 cm⁻¹, ~2980-2940 cm⁻¹): The absorptions just above 3000 cm⁻¹ are

characteristic of C-H bonds in the aromatic ring, while those just below 3000 cm⁻¹ are from

the aliphatic C-H bonds of the ethyl and methyl groups.[4]

C=O Stretch (~1735 cm⁻¹): A strong, sharp absorption in this region is the hallmark of the

ester carbonyl group.[4]

C=C Stretches (~1605, ~1495 cm⁻¹): These absorptions are characteristic of the carbon-

carbon double bonds within the aromatic ring.

C-O Stretches (~1210, ~1130 cm⁻¹): Strong bands in this region arise from the stretching

vibrations of the C-O single bonds of the ester and the secondary alcohol.

C-H Bends (~750, ~700 cm⁻¹): The strong absorptions in this region are characteristic of the

out-of-plane bending of the C-H bonds on the monosubstituted benzene ring.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
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Sample Preparation: Place a small drop of neat Phenethyl lactate onto the ATR crystal.

Data Acquisition: Record the spectrum, typically by co-adding multiple scans to improve the

signal-to-noise ratio.

Background Correction: A background spectrum of the clean ATR crystal should be recorded

and subtracted from the sample spectrum.

IR Spectroscopy Workflow Diagram:

Caption: Workflow for IR analysis of Phenethyl lactate.

Mass Spectrometry (MS): Unraveling the Molecular
Mass and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge

ratio (m/z) of ions. It provides information about the molecular weight of the compound and its

fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI):

Molecular Ion (M⁺): m/z = 194 (corresponding to the molecular weight of C₁₁H₁₄O₃)

Major Fragment Ions:

m/z = 104: This is a very prominent peak, likely the base peak, resulting from the cleavage

of the ester bond to form the stable phenethyl cation ([C₆H₅CH₂CH₂]⁺).

m/z = 91: Loss of a methyl group from the phenethyl cation, leading to the tropylium ion

([C₇H₇]⁺), a common and stable fragment in molecules containing a benzyl group.

m/z = 77: Loss of an ethyl group from the phenethyl cation, corresponding to the phenyl

cation ([C₆H₅]⁺).

m/z = 45: This fragment corresponds to the protonated lactic acid moiety

([CH₃CH(OH)CO]⁺).
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Interpretation of the Mass Spectrum:

The mass spectrum of Phenethyl lactate is expected to be dominated by fragmentation

pathways that lead to stable carbocations. The most favorable cleavage is the one that breaks

the bond between the ester oxygen and the phenethyl group, as this generates the resonance-

stabilized phenethyl cation (m/z 104). Further fragmentation of this ion leads to other common

aromatic fragments. The presence of a peak at m/z 45 is indicative of the lactate portion of the

molecule. The molecular ion peak at m/z 194, though it may be of low intensity, is crucial for

confirming the molecular weight.[5][6]

Experimental Protocol for Mass Spectrometry (GC-MS):

Sample Preparation: Dilute a small amount of Phenethyl lactate in a suitable solvent (e.g.,

dichloromethane or methanol).

Injection: Inject the sample into the gas chromatograph (GC), which separates the

components of the sample before they enter the mass spectrometer.

Ionization: In the mass spectrometer, the sample is ionized, typically by electron impact (EI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the

mass analyzer.

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Mass Spectrometry Workflow Diagram:

Caption: Workflow for GC-MS analysis of Phenethyl lactate.

Conclusion
The spectroscopic data of Phenethyl lactate, as detailed in this guide, provides a robust

framework for its identification and characterization. The ¹H and ¹³C NMR spectra reveal the

precise connectivity of its proton and carbon frameworks. The IR spectrum confirms the

presence of key functional groups, including the hydroxyl, ester, and aromatic moieties. Finally,

the mass spectrum provides the molecular weight and characteristic fragmentation patterns

that are invaluable for structural confirmation. For researchers and developers, a thorough
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understanding and application of these spectroscopic techniques are essential for ensuring the

quality, purity, and identity of Phenethyl lactate in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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